molecular formula C12H10O3 B1624335 Methyl 5-phenylfuran-2-carboxylate CAS No. 52939-03-4

Methyl 5-phenylfuran-2-carboxylate

Cat. No.: B1624335
CAS No.: 52939-03-4
M. Wt: 202.21 g/mol
InChI Key: RQWRCTAAHRAAGB-UHFFFAOYSA-N
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Description

“Methyl 5-phenylfuran-2-carboxylate” is a chemical compound with the CAS Number: 52939-03-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 5-phenyl-2-furoate . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Structural and Spectral Investigations

Methyl 5-phenylfuran-2-carboxylate is a compound of interest in structural and spectral research. For example, investigations on related compounds such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which shares a similar structural framework, have been conducted. These studies involve experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques, to understand the compound's molecular structure and properties (Viveka et al., 2016).

Chemical Reactions and Synthesis

The compound plays a role in various chemical reactions and synthesis processes. For instance, methyl 5-methoxyfuran-2-carboxylate, a derivative, reacts with other compounds to form different chemical structures, showcasing the versatility and reactivity of this compound class (Abbott et al., 1974).

Antimycobacterial Agent Research

A fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, closely related to this compound, has been studied for its potential as an antimycobacterial agent. The structural data of these compounds are essential for understanding their biological activity (Mori et al., 2022).

Biological Activity Studies

Similar compounds like methyl-5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against cancer cell lines and bacteria. This indicates the potential biomedical applications of this compound and its derivatives in therapeutic research (Phutdhawong et al., 2019).

Safety and Hazards

The safety information for “Methyl 5-phenylfuran-2-carboxylate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

methyl 5-phenylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWRCTAAHRAAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460867
Record name Methyl 5-phenylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52939-03-4
Record name Methyl 5-phenylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-bromofuroate (1 g, 5 mmoles), phenylboronic acid (1 g, 8.2 mmoles), tetrakis(triphenylphosphine)palladium(0) (0.2 g, 0.17 mmoles), sodium carbonate (1.5 g, 17.4 mmoles) in toluene (100 ml) was refluxed for 16 hours. After cooling, the solvent was evaporated and the yellow residue was partioned between water (50 ml) and ethyl acetate (50 ml). The aqueous layer was extracted with ethyl acetate (3×30 ml) and the combined organic layers washed with water (1×30 ml) and dried (MgSO4). The residue was purified by flash chromatography (20% ethyl acetate/70% cyclohexane and 10% diethyl ether/90% cyclohexane) to afford (7) (384 mg). This ester was used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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